2-bromo-2-(2-fluorophenyl)acetic acid
Overview
Description
2-Bromo-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetic acid where the hydrogen atoms are substituted by bromine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(2-fluorophenyl)acetic acid typically involves the bromination of 2-fluorophenylacetic acid. One common method includes the reaction of 2-fluorophenylacetic acid with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high yield and purity. This often involves the use of continuous flow reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are precisely controlled. The product is then purified using techniques like crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-fluorophenylacetic acid or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-2-(2-fluorophenyl)acetic acid, while oxidation with potassium permanganate would produce 2-fluorophenylglyoxylic acid .
Scientific Research Applications
2-Bromo-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-2-(2-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- 2-Bromo-2-(3-fluorophenyl)acetic acid
- 2-Chloro-2-(2-fluorophenyl)acetic acid
- 2-Iodo-2-(2-fluorophenyl)acetic acid
Uniqueness
2-Bromo-2-(2-fluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-2-(2-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHULNSOYSXHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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